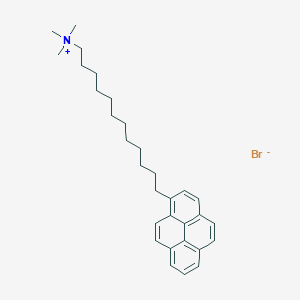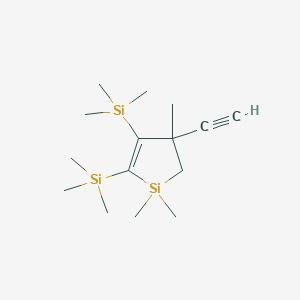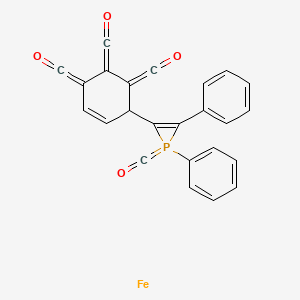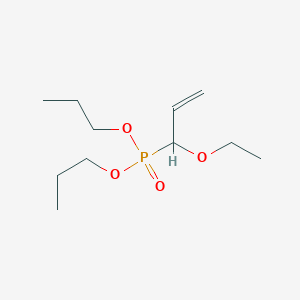
N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide is a chemical compound known for its unique structure and properties It is a quaternary ammonium salt that features a pyrene moiety attached to a long alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The general synthetic route can be summarized as follows:
Starting Materials: Pyrene, 1-bromododecane, and trimethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetone or ethanol. The mixture is heated under reflux to facilitate the reaction.
Procedure: Pyrene is first brominated to form 1-bromopyrene. This intermediate is then reacted with 1-bromododecane to form 12-(pyren-1-yl)dodecane. Finally, this compound is quaternized with trimethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrene moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Complex Formation: The compound can form complexes with metal ions, which can be useful in catalysis and materials science.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, cyanide, and thiolate ions.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Substitution of the bromide ion with a hydroxide ion yields the corresponding alcohol.
Oxidation: Oxidation of the pyrene moiety can produce pyrenequinone derivatives.
Reduction: Reduction can lead to the formation of pyrene-based hydrocarbons.
Applications De Recherche Scientifique
N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties.
Biology: The compound is employed in studying membrane dynamics and interactions due to its amphiphilic nature.
Industry: The compound is used in the development of advanced materials, such as sensors and catalysts, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with cell membranes, proteins, and nucleic acids due to its amphiphilic nature.
Pathways Involved: It can insert into lipid bilayers, affecting membrane fluidity and permeability. The pyrene moiety can also intercalate into DNA, affecting its structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N-Trimethyl-1-dodecanaminium bromide: Similar structure but lacks the pyrene moiety.
N,N,N-Trimethyl-1-hexadecanaminium bromide: Longer alkyl chain but no pyrene moiety.
N,N,N-Trimethyl-1-octadecanaminium bromide: Even longer alkyl chain, used in similar applications but with different properties.
Uniqueness
N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties and the ability to interact with aromatic systems. This makes it particularly useful in applications requiring fluorescence tracking and imaging.
Propriétés
Numéro CAS |
90936-83-7 |
|---|---|
Formule moléculaire |
C31H42BrN |
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
trimethyl(12-pyren-1-yldodecyl)azanium;bromide |
InChI |
InChI=1S/C31H42N.BrH/c1-32(2,3)24-13-11-9-7-5-4-6-8-10-12-15-25-18-19-28-21-20-26-16-14-17-27-22-23-29(25)31(28)30(26)27;/h14,16-23H,4-13,15,24H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
WPQHGLKKKBUXCW-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCCCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)

![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)


![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)
![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)


![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)
![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)
